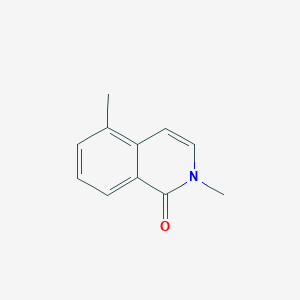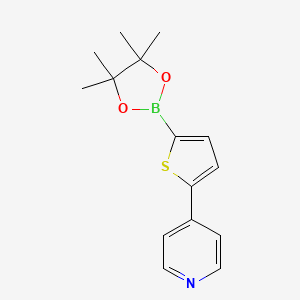![molecular formula C6H2BrClN2S B13671217 7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
7-Bromo-2-chlorothiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused thiazole-pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-c]pyridine derivatives .
Applications De Recherche Scientifique
7-Bromo-2-chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting DNA synthesis or interfering with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring instead of a pyridine ring.
Uniqueness: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .
Propriétés
Formule moléculaire |
C6H2BrClN2S |
|---|---|
Poids moléculaire |
249.52 g/mol |
Nom IUPAC |
7-bromo-2-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
Clé InChI |
VMYBYDOXGDQVME-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)SC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)



